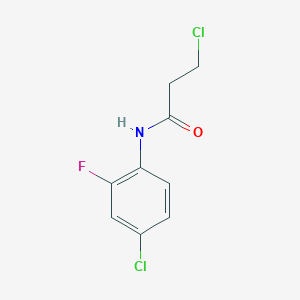

3-chloro-N-(4-chloro-2-fluorophenyl)propanamide

Description

Properties

IUPAC Name |

3-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXJACKSCVRNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408966 | |

| Record name | 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545385-13-5 | |

| Record name | 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide typically involves the reaction of 4-chloro-2-fluoroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-chloro-2-fluoroaniline} + \text{3-chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is typically conducted in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroalkane Position

The 3-chloro group in the propanamide chain is susceptible to nucleophilic substitution (S2) under basic or catalytic conditions. Examples include:

-

Ammonolysis : Reaction with ammonia or amines yields substituted propionamide derivatives. For instance, primary amines (e.g., methylamine) displace the chloride to form 3-(alkylamino)-N-(4-chloro-2-fluorophenyl)propanamides.

-

Thiol Substitution : Thiols (e.g., benzyl mercaptan) generate thioether-linked analogs in the presence of bases like KCO .

Table 1: Representative Nucleophilic Substitution Reactions

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide to yield 3-chloropropanoic acid and 4-chloro-2-fluoroaniline.

-

Basic Hydrolysis : NaOH in aqueous ethanol generates the sodium salt of 3-chloropropanoic acid and the corresponding aniline derivative .

Table 2: Hydrolysis Conditions and Products

| Conditions | Reagents | Temperature | Products |

|---|---|---|---|

| Acidic | 6M HCl | 100°C, 8 h | 3-chloropropanoic acid + 4-chloro-2-fluoroaniline |

| Basic | 2M NaOH, EtOH/HO | 80°C, 6 h | Sodium 3-chloropropanoate + 4-chloro-2-fluoroaniline |

Electrophilic Aromatic Substitution on the Fluorophenyl Ring

The 4-chloro-2-fluorophenyl group participates in electrophilic substitution, though reactivity is moderated by electron-withdrawing effects:

-

Nitration : Requires harsh conditions (HNO/HSO, 50°C) to introduce nitro groups at the meta position relative to fluorine .

-

Sulfonation : Fuming HSO at 100°C produces sulfonated derivatives, though yields are low (<40%) due to deactivation by fluorine .

Cyclization Reactions

The chloro and amide functionalities enable cyclization to form heterocycles:

-

Oxadiazole Formation : Reaction with hydroxylamine and subsequent dehydration yields 1,3,4-oxadiazole derivatives under Cu(I) catalysis .

-

Imidazopyridine Synthesis : Microwave-assisted condensation with α-bromoketones generates imidazo[1,2-a]pyridines (e.g., 90% yield at 65°C under MWI) .

Key Challenges and Trends

Scientific Research Applications

3-chloro-N-(4-chloro-2-fluorophenyl)propanamide is an organic compound with the molecular formula . It features chloro and fluoro substituents on the phenyl ring, making it a halogenated amide.

Scientific Research Applications

This compound is used in scientific research for medicinal, material, biological, and industrial chemistry purposes.

Medicinal Chemistry It serves as an intermediate in synthesizing pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

Material Science Due to its unique chemical properties, the compound is used in developing advanced materials, including polymers and coatings.

Biological Studies It functions as a tool compound in biological assays to study the effects of halogenated amides on various biological pathways.

Industrial Chemistry The compound is used in synthesizing agrochemicals and specialty chemicals.

Chemical Reactions

This compound can undergo several chemical reactions:

- Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

- Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reaction Conditions and Reagents

- Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

- Reduction: Lithium aluminum hydride () in anhydrous ether.

- Oxidation: Potassium permanganate () in aqueous or alkaline conditions.

Major Products Formed

- Substitution: Formation of substituted derivatives with different nucleophiles.

- Reduction: Formation of 3-chloro-N-(4-chloro-2-fluorophenyl)propanamine.

- Oxidation: Formation of 3-chloro-N-(4-chloro-2-fluorophenyl)propanoic acid.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary depending on the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide with similar compounds:

*Predicted based on analogous compounds (e.g., NC08 ).

Key Observations :

- Halogen vs. Alkoxy Substituents : Chloro and fluoro groups increase electrophilicity and may enhance binding to biological targets compared to alkoxy groups (e.g., methoxy, ethoxy). For instance, NC08’s leishmanicidal activity is attributed to its 4-Cl substituent .

- Melting Points : Halogenated derivatives (e.g., NC08) exhibit higher melting points than alkoxy-substituted analogs due to stronger intermolecular forces (e.g., halogen bonding, dipole-dipole interactions).

- Hydrogen Bonding : The 4-methoxyphenyl derivative forms N–H···O and C–H···O hydrogen bonds in its crystal lattice, stabilizing its structure . The fluorine in the target compound may further modulate such interactions.

Biological Activity

3-Chloro-N-(4-chloro-2-fluorophenyl)propanamide, a halogenated derivative of a secondary amide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes both chloro and fluorine substituents on the aromatic ring. The chemical formula for this compound is with a molecular weight of approximately 236.07 g/mol .

Synthesis

The synthesis of this compound typically involves the acylation of 4-chloro-2-fluoroaniline with 3-chloropropionyl chloride, resulting in the formation of the amide bond crucial for its structural integrity and biological activity. The reaction can be represented as follows:

This method highlights the compound's versatility in forming complex structures through straightforward synthetic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its substituents. A comparative analysis with structurally similar compounds reveals that variations in substituent groups can lead to significant differences in biological behavior:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Chloro-N-(4-fluorophenyl)propanamide | C9H9ClFNO | Contains only one chloro substituent; less complex. |

| 3-Chloro-N-(4-chloro-2-methylphenyl)propanamide | C10H11ClFNO | Additional methyl group; alters biological activity. |

| 3-Chloro-N-(3,4-difluorophenyl)propanamide | C9H8ClF2NO | Contains two fluorine atoms; potential for increased reactivity. |

These comparisons illustrate that while these compounds share a common core structure, variations in substituents lead to differences in their chemical behavior and biological activity .

Case Studies

- Antimicrobial Screening : In a study examining various halogenated amides, derivatives similar to this compound were evaluated for their antimicrobial efficacy against Staphylococcus aureus, Bacillus subtilis, and Candida albicans. Results indicated that modifications on the phenyl ring significantly enhanced antibacterial activity, suggesting that further exploration of this compound's derivatives could yield potent antimicrobial agents .

- Mechanistic Studies : Although the specific mechanisms of action for this compound remain largely unexplored, ongoing research aims to elucidate these pathways. Preliminary investigations suggest that the presence of electron-withdrawing groups may enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide, and how can reaction conditions be optimized?

- Methodology : A general synthesis approach involves coupling 4-chloro-2-fluoroaniline with 3-chloropropionyl chloride under Schotten-Baumann conditions. Key steps include:

- Dissolving the aniline derivative in a mixture of dry toluene and aqueous sodium hydroxide.

- Dropwise addition of 3-chloropropionyl chloride while maintaining a temperature of 0–5°C to minimize side reactions.

- Stirring for 1–2 hours, followed by extraction and recrystallization from ethanol/water for purification .

Q. How can the purity and structural identity of this compound be verified using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include δ 7.3–7.5 ppm (aromatic protons), δ 3.5–3.7 ppm (–CH2Cl), and δ 2.4–2.6 ppm (amide –CH2–).

- ¹³C NMR : Peaks at δ 170 ppm (amide carbonyl), δ 155–160 ppm (fluorinated aromatic carbons), and δ 40–45 ppm (–CH2Cl) confirm the structure .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Safety Measures :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Perform reactions in a fume hood due to potential release of HCl fumes during synthesis.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve ambiguities in molecular conformation or hydrogen bonding patterns?

- Crystallization : Grow single crystals via slow evaporation of a saturated acetonitrile solution.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (SHELXL-2018) refine the structure, focusing on torsion angles (e.g., C–C–N–C) and hydrogen-bonding networks (N–H⋯O distances ~2.8–3.0 Å) .

- Analysis : Graph set analysis (e.g., R₂²(8) motifs) identifies hydrogen-bonding patterns, critical for understanding packing behavior and stability .

Q. What strategies address discrepancies in spectral data (e.g., unexpected peaks in NMR or MS)?

- NMR Artifacts :

- Impurity Peaks : Use DEPT-135 to distinguish CH₂/CH₃ groups; compare with HPLC purity (>98%).

- Solvent Interactions : Dry samples thoroughly to eliminate residual DMSO or water signals .

Q. How do electronic effects of substituents (Cl, F) influence reactivity in further functionalization?

- Electrophilic Aromatic Substitution : The electron-withdrawing –Cl and –F groups deactivate the phenyl ring, directing reactions to meta/para positions. Computational DFT studies (B3LYP/6-31G*) predict charge densities and reactive sites .

- Nucleophilic Acyl Substitution : The amide’s electron-deficient carbonyl facilitates reactions with amines (e.g., piperazine derivatives) under microwave-assisted conditions (100°C, 30 min) to yield bioactive analogs .

Q. What are the challenges in analyzing intermolecular interactions in polymorphic forms?

- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol vs. DMF) to isolate forms.

- Thermal Analysis : DSC reveals melting point variations (±5°C) between polymorphs.

- Diffraction Limitations : Synchrotron radiation (λ < 1 Å) resolves subtle lattice differences in low-quality crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.